1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine is a substituted piperazine derivative characterized by two distinct substituents: a cyclohex-3-enylmethyl group and a 3-fluorobenzyl group. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antihistamines, antipsychotics, and anticancer agents .
Properties
Molecular Formula |
C18H25FN2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H25FN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2 |
InChI Key |
RBGAXWHCLMAZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohex-3-en-1-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with cyclohex-3-en-1-ylmethyl chloride, followed by the introduction of the 3-fluorophenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohex-3-en-1-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons or amines.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a ligand in receptor binding studies, indicating its role in modulating receptor activity. Notably, it has shown promise in:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in treating pain and inflammation.
- Analgesic Effects : Its potential analgesic properties are being explored, which could lead to new pain management therapies.
Organic Synthesis
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves multi-step organic reactions. A common method includes:
- Reactions : The compound can undergo various chemical reactions to modify its structure, facilitating the development of derivatives with potentially enhanced biological activities.
- Industrial Applications : Continuous flow reactors may be employed to optimize yield and purity during the synthesis process.
Interaction Studies
Research focusing on the interaction of this compound with specific receptors or enzymes helps elucidate its mechanism of action. These studies provide insights into its pharmacological effects and potential uses in drug development aimed at targeting specific pathways involved in disease processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
- Receptor Binding Studies : Investigations into binding affinities have indicated that this compound may effectively modulate receptor activity, suggesting roles in neuropharmacology and psychopharmacology.
- Anti-inflammatory Research : Studies have indicated potential pathways through which this compound exerts anti-inflammatory effects, possibly involving the inhibition of pro-inflammatory cytokines.
- Analgesic Mechanisms : Research examining the analgesic properties has shown promise, suggesting that it may influence pain pathways through modulation of neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-[(Cyclohex-3-en-1-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural analogs with variations in aromatic substituents
Key Findings :
Table 2: Pharmacological comparison with piperazine-based therapeutics
Key Findings :
- Fluorination and Metabolism : Fluorinated analogs like flunarizine () exhibit slower hepatic metabolism due to reduced CYP450-mediated N-dealkylation, a property likely shared by the target compound .
- Receptor Specificity : Methoxy and nitro substituents () significantly enhance dopamine D2 receptor binding, whereas the target compound’s cyclohexene and fluorophenyl groups may favor alternative targets like serotonin receptors .
Biological Activity
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly related to cannabinoid receptor modulation. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The compound can be synthesized using various methods, typically involving the reaction of cyclohexene derivatives with piperazine and fluorophenyl groups. A notable synthesis route yields a high purity product suitable for biological testing, emphasizing the importance of optimizing reaction conditions for maximum yield and purity .
Cannabinoid Receptor Interaction
Research indicates that the compound exhibits selective binding to the cannabinoid receptor type 1 (CB1) over the cannabinoid receptor type 2 (CB2). The binding affinity is quantified with a Ki value of approximately 220 nM, suggesting that it may act as an inverse agonist at CB1 receptors. This property is significant as it could lead to therapeutic applications in managing obesity and related metabolic disorders by modulating endocannabinoid signaling pathways .
The mechanism involves the inhibition of basal G protein coupling activity associated with CB1, leading to altered cellular responses. In vitro studies demonstrate that treatment with this compound results in increased cell surface localization of CB1, which is characteristic of inverse agonist behavior. This suggests that the compound may provide a novel scaffold for developing drugs with fewer central nervous system side effects compared to first-generation CB1 antagonists like rimonabant .
Study 1: Anti-obesity Potential
In a study examining the anti-obesity effects of various piperazine derivatives, this compound was shown to reduce food intake in animal models. The results indicated a significant decrease in body weight gain compared to control groups, supporting its potential as an anti-obesity agent .
Study 2: Behavioral Effects
Another study assessed the behavioral effects of the compound in rodent models. The findings revealed that administration led to reduced anxiety-like behaviors without significant sedation, indicating a favorable side effect profile. These results suggest potential applications in treating anxiety disorders while minimizing common side effects associated with anxiolytics .
Data Table: Biological Activity Summary
| Activity | Measurement | Outcome |
|---|---|---|
| CB1 Binding Affinity | Ki (nM) | 220 |
| Food Intake Reduction | % Change | Significant reduction observed |
| Anxiety-like Behavior | Behavioral Score | Reduced compared to control |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
